molecular formula C19H19N3O4S2 B2845452 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine CAS No. 728899-31-8

4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine

Cat. No.: B2845452
CAS No.: 728899-31-8
M. Wt: 417.5
InChI Key: VPDOTZLTQSZLTJ-UHFFFAOYSA-N
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Description

4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method is the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, washed with water, and the organic layer is dried and evaporated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and sulfonylmorpholine moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine is unique due to its combination of a benzylsulfanyl group and a sulfonylmorpholine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c23-28(24,22-9-11-25-12-10-22)17-8-4-7-16(13-17)18-20-21-19(26-18)27-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDOTZLTQSZLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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